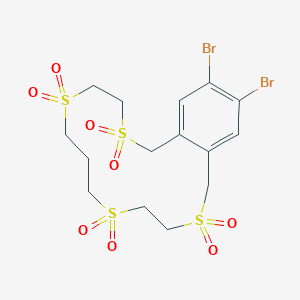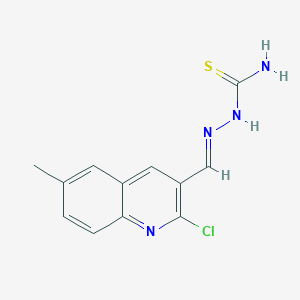
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HMP has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic activities.
Mécanisme D'action
The exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to possess various biochemical and physiological effects. For example, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is its relatively low toxicity. (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been reported to have a low acute toxicity and is generally well-tolerated in animal models. Additionally, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in lab experiments is the lack of information on its long-term toxicity and potential side effects.
Orientations Futures
There are several future directions for research on (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone. One possible direction is to investigate the potential of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the anti-cancer properties of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in different types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone and identifying potential drug targets.
Méthodes De Synthèse
The synthesis of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can be achieved through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, is obtained after purification through recrystallization.
Applications De Recherche Scientifique
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic properties. One study investigated the anti-inflammatory effects of (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone in a rat model of acute lung injury. The results showed that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone significantly reduced lung inflammation and oxidative stress. Another study reported that (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone inhibited the growth of human breast cancer cells in vitro and in vivo. Furthermore, (2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has been shown to possess anti-diabetic activity by improving glucose tolerance and insulin sensitivity in diabetic mice.
Propriétés
Numéro CAS |
68430-93-3 |
|---|---|
Nom du produit |
(2-hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone |
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(2-hydroxy-5-methylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-16(20)15(9-12)17(21)13-10-18-19(11-13)14-5-3-2-4-6-14/h2-11,20H,1H3 |
Clé InChI |
VYXJMOPDZFQVSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)